molecular formula C22H15Cl2N3O2 B2471172 2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 898433-60-8

2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No.: B2471172
CAS No.: 898433-60-8
M. Wt: 424.28
InChI Key: WPOHKWFPTWGFKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure good yields . The resulting intermediate is then reacted with an indolizine derivative to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophile.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The indolizine ring and dichlorobenzoyl group may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide is unique due to its specific combination of functional groups and the indolizine ring structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-10-9-13(12-16(15)24)21(28)20-19(25)18(17-8-4-5-11-27(17)20)22(29)26-14-6-2-1-3-7-14/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOHKWFPTWGFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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